molecular formula C25H15N3O4 B12882720 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde

3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde

Cat. No.: B12882720
M. Wt: 421.4 g/mol
InChI Key: GMXVPOBIILKGCM-UHFFFAOYSA-N
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Description

3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is a complex organic compound characterized by the presence of pyridine, oxazole, and benzaldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde typically involves multi-step organic reactions. One common method starts with the esterification of pyridine-2,6-dicarboxylic acid with methanol to yield the corresponding methyl ester. This intermediate is then reacted with hydrazine to form pyridine-2,6-dicarboxylic acid hydrazide. Subsequent treatment with carbon disulfide in ethanolic potassium hydroxide yields the potassium N,N’-(pyridine-2,6-dicarbonyl)dithiocarbazate, which undergoes cyclization with hydrazine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzoic acid.

    Reduction: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzyl alcohol.

    Substitution: 3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde derivatives with nitro or halogen substituents.

Scientific Research Applications

3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(5,5’-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde is unique due to its combination of pyridine, oxazole, and benzaldehyde functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H15N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

3-[5-[6-[2-(3-formylphenyl)-1,3-oxazol-5-yl]pyridin-2-yl]-1,3-oxazol-2-yl]benzaldehyde

InChI

InChI=1S/C25H15N3O4/c29-14-16-4-1-6-18(10-16)24-26-12-22(31-24)20-8-3-9-21(28-20)23-13-27-25(32-23)19-7-2-5-17(11-19)15-30/h1-15H

InChI Key

GMXVPOBIILKGCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(O2)C3=NC(=CC=C3)C4=CN=C(O4)C5=CC=CC(=C5)C=O)C=O

Origin of Product

United States

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